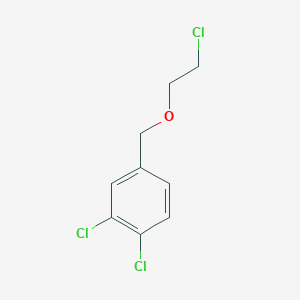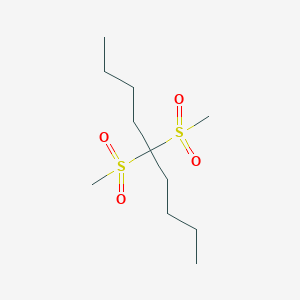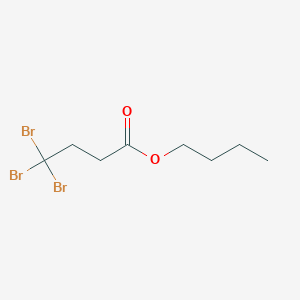![molecular formula C8H18O2Si B14733883 [Dimethyl(propyl)silyl]methyl acetate CAS No. 2917-63-7](/img/structure/B14733883.png)
[Dimethyl(propyl)silyl]methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Dimethyl(propyl)silyl]methyl acetate is an organosilicon compound with the molecular formula C₈H₁₈O₂Si. This compound is characterized by the presence of a silicon atom bonded to two methyl groups, one propyl group, and one methoxy group. It is commonly used in organic synthesis, particularly as a protecting group for alcohols.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Dimethyl(propyl)silyl]methyl acetate typically involves the reaction of [dimethyl(propyl)silyl]methanol with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction proceeds via the formation of an ester linkage between the hydroxyl group of [dimethyl(propyl)silyl]methanol and the acetyl group of acetic anhydride or acetyl chloride.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes where the reactants are mixed and reacted in a controlled environment. This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[Dimethyl(propyl)silyl]methyl acetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield [dimethyl(propyl)silyl]methanol and acetic acid.
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Substitution: The acetate group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Substitution: Nucleophiles such as amines or alcohols.
Major Products
Hydrolysis: [Dimethyl(propyl)silyl]methanol and acetic acid.
Oxidation: Silanols or siloxanes.
Substitution: Various substituted silyl compounds depending on the nucleophile used.
Scientific Research Applications
[Dimethyl(propyl)silyl]methyl acetate is widely used in scientific research due to its versatility and stability. Some of its applications include:
Chemistry: Used as a protecting group for alcohols in organic synthesis, allowing for selective reactions on other functional groups.
Biology: Employed in the modification of biomolecules to enhance their stability and solubility.
Medicine: Utilized in the synthesis of pharmaceuticals where protection of hydroxyl groups is necessary.
Industry: Applied in the production of silicone-based materials and coatings.
Mechanism of Action
The mechanism of action of [Dimethyl(propyl)silyl]methyl acetate primarily involves the formation and cleavage of the ester bond. The silicon atom provides steric hindrance, which protects the hydroxyl group from unwanted reactions. The compound can be easily removed under mild conditions, making it an ideal protecting group in various synthetic processes.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl acetate: Similar in structure but with three methyl groups instead of one propyl group.
Triethylsilyl acetate: Contains three ethyl groups instead of one propyl group.
Tert-butyldimethylsilyl acetate: Features a tert-butyl group and two methyl groups.
Uniqueness
[Dimethyl(propyl)silyl]methyl acetate is unique due to the presence of the propyl group, which provides different steric and electronic properties compared to other silyl acetates. This uniqueness allows for selective protection and deprotection reactions in complex organic syntheses.
Properties
CAS No. |
2917-63-7 |
|---|---|
Molecular Formula |
C8H18O2Si |
Molecular Weight |
174.31 g/mol |
IUPAC Name |
[dimethyl(propyl)silyl]methyl acetate |
InChI |
InChI=1S/C8H18O2Si/c1-5-6-11(3,4)7-10-8(2)9/h5-7H2,1-4H3 |
InChI Key |
KCRVGWBUIVATCR-UHFFFAOYSA-N |
Canonical SMILES |
CCC[Si](C)(C)COC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


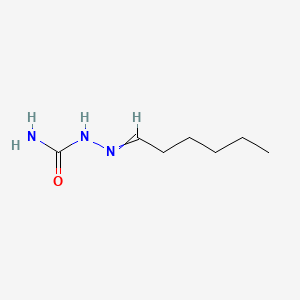
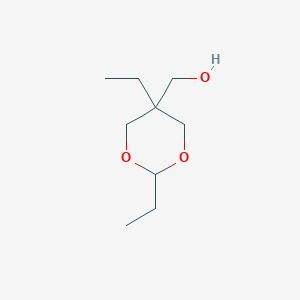
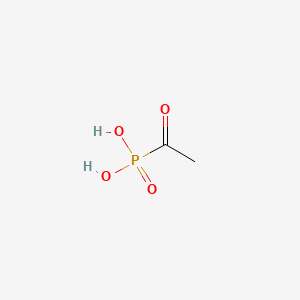
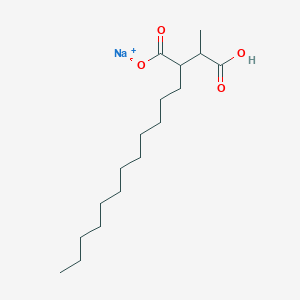
![3-(5-{[(3,5-Difluorophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)-2-methyl-6-(trifluoromethyl)pyridine](/img/structure/B14733838.png)
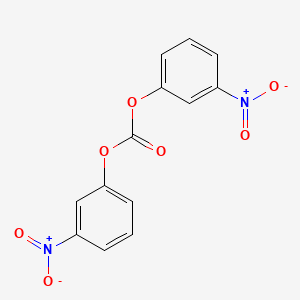
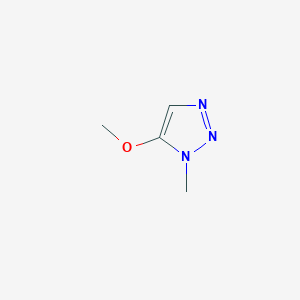
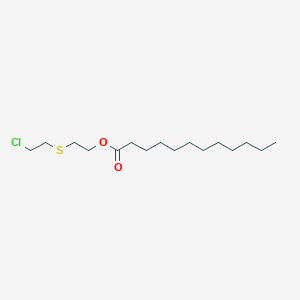
![2-(4-Chlorophenyl)-2-methoxy-1-oxaspiro[2.4]heptane](/img/structure/B14733862.png)
